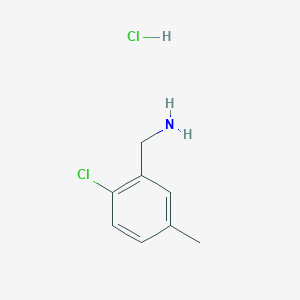

(2-Chloro-5-methylphenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(2-chloro-5-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-2-3-8(9)7(4-6)5-10;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVENPKHXJGHJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42365-55-9 | |

| Record name | Benzenemethanamine, 2-chloro-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42365-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(2-Chloro-5-methylphenyl)methanamine hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. Its unique structure, characterized by a chloro-substituted aromatic ring and an amine functional group, suggests potential interactions with various neurotransmitter systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H11ClN·HCl. The compound features a 2-chloro group attached to a 5-methylphenyl ring, which is further connected to a methanamine group. This specific substitution pattern contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Receptor Modulation : The compound may act as an inhibitor or modulator of neurotransmitter receptors, particularly those related to monoamines such as serotonin and norepinephrine. This interaction can influence mood and cognitive functions.

- Enzyme Inhibition : It has been shown to selectively inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various conditions.

Pharmacological Applications

Research indicates that this compound exhibits multiple pharmacological activities:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antidepressant Effects : Studies suggest that compounds with similar structures may exhibit antidepressant-like effects through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by inhibiting specific pathways involved in inflammation .

Data Table: Biological Activity Spectrum

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro-substituted aromatic ring | Antimicrobial, antidepressant-like effects |

| 2-Chloroaniline | Chlorine substituted aniline | Antimicrobial, anticancer activities |

| 5-Methyl-2-nitroaniline | Nitro group instead of chloro | Potential anti-inflammatory properties |

| 4-Chloro-3-methylphenylmethanamine | Different substitution pattern | Neurotransmitter modulation |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 40 μg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

- Neurotransmitter Interaction : In vitro studies assessed the impact of this compound on serotonin receptor binding. Results indicated that it could effectively inhibit serotonin uptake in neuronal cultures, suggesting potential applications in treating mood disorders.

- Inflammation Reduction : Research involving isolated rat glial cells showed that the compound inhibited UDP-glucose-induced secretion of pro-inflammatory cytokines such as interleukin-1 beta, indicating its potential role in managing inflammatory conditions .

Scientific Research Applications

Chemical Properties and Structure

The compound features a chloro-substituted aromatic ring and an amine functional group. The substitution pattern on the aromatic ring contributes to its unique chemical reactivity and potential biological activities. Its structure can be represented as follows:

Medicinal Chemistry

(2-Chloro-5-methylphenyl)methanamine hydrochloride has been investigated for its potential as a drug candidate targeting neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving monoamines, which are crucial in treating conditions like depression and anxiety disorders .

Key Studies:

- Research indicates that compounds with similar structures may act as inhibitors or modulators of specific receptors, such as serotonin or norepinephrine receptors.

- Computational methods, including the Prediction of Activity Spectra for Substances (PASS) program, have been used to assess its pharmacological effects based on structural features.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for versatile chemical modifications, enabling the development of derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

Synthetic Routes:

- Various methods have been developed to synthesize this compound, allowing for variations in yield and purity depending on specific reagents and conditions employed .

Case Studies

- Pharmacological Studies : Investigations have shown that this compound can inhibit certain enzyme activities related to neurotransmitter metabolism. These findings support its potential role in developing therapeutic agents for neurological conditions .

- Synthesis of Derivatives : A study demonstrated the successful synthesis of various derivatives from this compound, leading to compounds with improved efficacy against specific biological targets. This highlights the compound's versatility in organic synthesis .

Preparation Methods

Preparation of 2-Chloro-5-methyl Aromatic Intermediates

The key starting material is typically 2-chloro-5-methylpyridine or related chloromethyl derivatives. Several methods are documented for preparing such intermediates:

Halogenation and Dehydrohalogenation of Dihydropyridones:

A process involves halogenation of 5-methyl-3,4-dihydro-2(1H)-pyridone with chlorine or other halogenating agents (bromine, sulphuryl chloride), forming dihalo intermediates. Subsequent heating induces dehydrohalogenation to yield 2-chloro-5-methylpyridine. This method benefits from using high boiling chlorinated aromatic solvents like 1,2,4-trichlorobenzene to facilitate the reaction and improve selectivity.Simultaneous Introduction of Chlorine and Chlorinating Agents:

A more recent advancement involves mixing 5-methyl-3,4-dihydro-2(1H)-pyridone with a catalyst and solvent, then simultaneously introducing chlorine gas and a chlorinating agent at temperatures above room temperature. This one-step method simplifies the process by avoiding temperature cycling, reduces energy consumption, and improves yield and product quality.

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | 5-methyl-3,4-dihydro-2(1H)-pyridone, chlorine gas, catalyst, solvent | Halogenation and chlorination | Simultaneous chlorine and chlorinating agent introduction improves efficiency |

| 2 | Heating (100–170 °C) | Dehydrohalogenation | Converts dihalo intermediate to 2-chloro-5-methylpyridine |

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol). This step enhances the compound's stability, crystallinity, and handling properties.

Summary Table of Key Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting Material | 5-methyl-3,4-dihydro-2(1H)-pyridone or chloromethyl aromatic derivatives | Commercially available or prepared via halogenation |

| Halogenating Agents | Chlorine gas, sulphuryl chloride, bromine | Choice affects selectivity and reaction conditions |

| Solvents | High boiling chlorinated aromatics (e.g., 1,2,4-trichlorobenzene), alcohols (methanol, ethanol) | Solvent choice influences reaction rate and purity |

| Reaction Temperature | 25 °C to 170 °C depending on step | Controlled heating for dehydrohalogenation |

| Amination Method | Nucleophilic substitution or reductive amination | Conditions tailored to avoid side reactions |

| Salt Formation | HCl gas or aqueous HCl in alcohol | Produces stable hydrochloride salt |

Research Findings and Process Optimization

- Simultaneous introduction of chlorine and chlorinating agents at mild elevated temperatures reduces reaction complexity and energy consumption while improving yields of 2-chloro-5-methylpyridine intermediates.

- Avoiding temperature cycling minimizes impurity formation, especially unwanted dichlorinated by-products.

- Use of appropriate solvents and catalysts can enhance selectivity and facilitate downstream purification.

- The final hydrochloride salt formation is straightforward but critical for product stability.

Q & A

Q. What are the recommended methods for synthesizing (2-Chloro-5-methylphenyl)methanamine hydrochloride in a laboratory setting?

A two-step approach is commonly employed: (1) Reductive amination of 2-chloro-5-methylbenzaldehyde using ammonium acetate and sodium cyanoborohydride in methanol, followed by (2) hydrochloride salt formation via HCl gas saturation in dry diethyl ether. Purity is monitored via thin-layer chromatography (TLC; Rf 0.3 in ethyl acetate/hexane 1:3) and confirmed by recrystallization from ethanol/diethyl ether. Yield optimization requires strict control of reaction temperature (0–5°C during HCl addition) .

Q. How should researchers handle and store this compound to ensure stability and safety?

Store in amber glass vials under argon or nitrogen at 2–8°C, away from moisture and light. Handling requires PPE (nitrile gloves, lab coat, safety goggles) and operations in a fume hood to minimize inhalation risks. Spill management involves neutralization with sodium bicarbonate and disposal per hazardous waste protocols .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- 1H NMR (DMSO-d6): Aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, methylene protons (CH2NH2) as a singlet at δ 3.8–4.0 ppm, and the methyl group at δ 2.3 ppm.

- HRMS: Molecular ion [M+H]+ at m/z 189.0252 (calculated 189.0252) confirms the molecular formula C8H11ClN·HCl.

- FT-IR: N-H stretching vibrations (3300–3500 cm⁻¹) and C-Cl absorption (750 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in crystallographic data for derivatives of this compound?

Use SHELXL for structure refinement, checking for twinning with the PLATON toolkit. Data collection at 100 K improves resolution, while ORTEP-3 visualizes thermal ellipsoids to validate bond lengths (e.g., C-Cl: 1.74 Å) and angles. Discrepancies in unit cell parameters may arise from solvent inclusion, necessitating repeated crystallizations with varying solvent systems .

Q. How can researchers design experiments to investigate the compound’s reactivity under varying pH conditions?

Prepare buffered solutions (pH 2–12) and monitor stability via HPLC-UV (λ = 254 nm) over 24–72 hours. Kinetic analysis using pseudo-first-order models determines degradation rate constants. For hydrolytic studies, use deuterated buffers (e.g., D2O/NaOD) to track proton exchange via 1H NMR .

Q. What methodologies are recommended for analyzing degradation products under accelerated stability testing?

Conduct accelerated studies at 40°C/75% relative humidity for 4 weeks. Analyze degraded samples via LC-MS/MS (electrospray ionization, positive mode) to identify byproducts. Compare fragmentation patterns with synthesized standards (e.g., chlorinated aromatic amines or oxidized intermediates) .

Q. How can researchers address contradictory spectral data during structural validation?

Cross-validate NMR assignments using COSY (for coupling networks) and HSQC (for C-H correlations). Confirm elemental composition via combustion analysis (%C, %H, %N) and compare with theoretical values. Discrepancies in mass spectra may require high-resolution calibration with internal standards (e.g., sodium formate clusters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.